3-Methylfuro[2,3-b]pyridine
Overview
Description
3-Methylfuro[2,3-b]pyridine is an organic compound with the molecular formula C8H7NO It is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of bromoacetylpyridone using silver oxide in methanol, which yields 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine. This intermediate can then be reduced using lithium aluminum hydride in dimethoxyethane to produce 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
3-Methylfuro[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Methylfuro[2,3-b]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit key enzymes or receptors involved in disease pathways, such as the serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . These interactions can disrupt cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: A closely related compound with similar structural features.
Pyrrolo[2,3-b]pyridine: Known for its use in medicinal chemistry, particularly in anticancer research.
Thiazolopyridine: Another fused pyridine derivative with significant biological activities.
Uniqueness: 3-Methylfuro[2,3-b]pyridine stands out due to its specific fusion of furan and pyridine rings, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
IUPAC Name |
3-methylfuro[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEKQZVLTYPPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577823 | |
Record name | 3-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-90-0 | |
Record name | 3-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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